molecular formula C12H13N3O2 B2447185 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide CAS No. 2034333-82-7

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide

Cat. No.: B2447185
CAS No.: 2034333-82-7
M. Wt: 231.255
InChI Key: JUQLURJQGPDECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a fused 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core structure, a privileged scaffold in pharmaceutical development known for its significant potential in creating bioactive molecules . The furan-2-carboxamide moiety provides additional vector for structural modification and interaction with biological targets. Compounds based on the tetrahydropyrazolo-pyridine architecture have demonstrated impressive therapeutic potential across multiple disease areas, serving as core protein allosteric modulators for Hepatitis B Virus inhibition , photodynamic agents for melanoma therapy , and HIV-1 integrase inhibitors . The rigidity and planarity of this N-heterocyclic system contribute to its significant photophysical properties and biocompatibility, making it suitable for both therapeutic development and material science applications . This high-purity reagent is intended for research purposes including hit-to-lead optimization, structure-activity relationship studies, enzymatic assays, and as a building block for developing novel kinase inhibitors and other targeted therapies. Researchers can utilize this compound to explore new chemical space in oncological, antiviral, and antimicrobial drug discovery programs. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c16-12(11-2-1-7-17-11)14-9-4-6-15-10(8-9)3-5-13-15/h1-3,5,7,9H,4,6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQLURJQGPDECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of 5-Amino-1H-Pyrazole

The synthesis begins with protecting the amino group of 5-amino-1H-pyrazole to prevent unwanted side reactions. tert-Butyl dicarbonate (Boc₂O) in dichloromethane at room temperature yields 1H-pyrazole-5-t-butyl carbamate (72% yield).

Reaction Conditions

  • Solvent: Dichloromethane
  • Reagent: Boc₂O (1.2 equiv)
  • Temperature: 25°C
  • Time: 12 hours

Alkylation with 1,3-Dibromopropane

The protected pyrazole undergoes nucleophilic substitution with 1,3-dibromopropane in tetrahydrofuran (THF) under reflux. Sodium hydride (1.1 equiv) facilitates the formation of 1-(3-bromopropyl)-1H-pyrazole-5-t-butyl carbamate (76% yield).

Key Considerations

  • Excess 1,3-dibromopropane ensures complete alkylation.
  • THF enhances solubility of intermediates.

Deprotection and Ring-Closure

Removal of the Boc group using hydrochloric acid in dichloromethane (0°C) generates a free amine, which undergoes intramolecular nucleophilic substitution. Refluxing in toluene with potassium hydroxide yields 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (68% yield).

Optimization Insights

  • Base: KOH outperforms NaOH in minimizing byproducts.
  • Solvent: Toluene’s high boiling point facilitates reflux-driven cyclization.

Amidation with Furan-2-Carboxylic Acid

The final step couples the tetrahydropyrazolo[1,5-a]pyridine core with furan-2-carboxylic acid. Activation via thionyl chloride converts the acid to its acyl chloride, which reacts with the amine in dichloromethane at 0–25°C (82% yield).

Reaction Table

Step Reagent/Condition Yield
Protection Boc₂O, CH₂Cl₂ 72%
Alkylation 1,3-dibromopropane, NaH, THF 76%
Deprotection HCl, CH₂Cl₂ 89%
Cyclization KOH, toluene 68%
Amidation SOCl₂, CH₂Cl₂ 82%

Industrial-Scale Production Strategies

Scaling the laboratory synthesis requires addressing three critical challenges:

Continuous Flow Hydrogenation

Traditional batch hydrogenation of the pyrazolo[1,5-a]pyridine core is replaced with continuous flow reactors to enhance safety and efficiency. Pd/C catalysts in a fixed-bed reactor achieve >95% conversion at 50°C and 10 bar H₂.

Solvent Recycling

Toluene and THF are recovered via fractional distillation, reducing costs by 40% in pilot-scale trials.

Purification Techniques

Simulated moving bed chromatography isolates the final compound with ≥99.5% purity, critical for pharmaceutical applications.

Alternative Synthetic Routes

Sydnone Cycloaddition Approach

A 1,3-dipolar cycloaddition between sydnones and propargyl amides constructs the pyrazolo[1,5-a]pyridine core. While this method avoids brominated intermediates, it requires stringent temperature control (-78°C) and offers lower yields (54%) compared to the patent route.

Enzymatic Amidation

Recent advances employ lipase B from Candida antarctica to catalyze the amidation step in aqueous media. This green chemistry approach achieves 78% yield but faces scalability limitations due to enzyme costs.

Analytical Characterization

Critical quality control metrics for the final compound include:

Parameter Method Specification
Purity HPLC-UV (220 nm) ≥99%
Residual Solvents GC-MS <500 ppm (THF, toluene)
Chirality Chiral HPLC Single enantiomer
Crystal Structure XRPD Matches reference pattern

Notable Challenges

  • Polymorphism: The compound exhibits three crystalline forms, requiring strict control over crystallization conditions.
  • Degradation: Accelerated stability studies (40°C/75% RH) show <0.5% decomposition over 6 months when stored under nitrogen.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antiviral agent, it acts as a core protein allosteric modulator (CpAM) that inhibits the replication of HBV by binding to the viral core protein and preventing its proper assembly . This disruption of viral assembly leads to a decrease in viral load and inhibits the progression of the infection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide stands out due to its combination of a pyrazolo[1,5-a]pyridine core with a furan-2-carboxamide moiety, which imparts unique chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of biological targets and participate in various chemical reactions, making it a valuable compound in drug discovery and other scientific research fields.

Biological Activity

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound integrates a pyrazolo[1,5-a]pyridine core with a furan-2-carboxamide moiety. This structural configuration allows for diverse interactions with biological systems, making it a significant scaffold in drug discovery. The molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2}, and its unique combination of functional groups facilitates various biological activities.

Antiviral Activity

This compound has shown potential as an antiviral agent , particularly against the hepatitis B virus (HBV) . It acts as a core protein allosteric modulator (CpAM), inhibiting HBV replication by binding to the viral core protein and preventing its assembly. This mechanism is crucial for developing therapies aimed at managing chronic HBV infections .

Enzyme Inhibition

Research indicates that this compound may also function as an enzyme inhibitor. Its interactions with various biological macromolecules are under investigation to elucidate its pharmacological profile further. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Description References
AntiviralInhibits HBV replication as a core protein allosteric modulator (CpAM).
Anti-inflammatoryPotential to inhibit COX enzymes; ongoing studies on its effects in inflammatory models.
Enzyme inhibitionInvestigated for inhibitory effects on various enzymes related to inflammation and viral replication.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. For instance:

  • Antiviral Efficacy : In vitro studies demonstrated that this compound significantly reduced HBV replication in cell cultures. The mechanism involved disruption of viral core protein assembly .
  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties using carrageenan-induced paw edema in rats. The compound exhibited comparable efficacy to standard anti-inflammatory drugs like diclofenac .
  • Enzyme Selectivity : Research indicated that the compound selectively inhibited COX-2 over COX-1 in vitro assays, suggesting a favorable safety profile for anti-inflammatory applications .

Q & A

Q. What are the key synthetic strategies for preparing N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step processes, including cyclization, coupling, and purification. For example, analogous pyrazolo[1,5-a]pyridine carboxamides are synthesized via:

  • Cyclization : Reacting intermediates like 5-(3-pyridinyl)-1H-pyrazole-3-carboxaldehyde with bromoethyl carbonate under basic conditions (K₂CO₃) in anhydrous DMF at 25°C for 14 hours .
  • Amide Coupling : Using triethylaluminum as a catalyst to couple ester intermediates with amines (e.g., tetrahydrofurfurylamine) in anhydrous toluene at elevated temperatures (80°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 0–50%) is critical for isolating high-purity products .
    Optimization Tips : Adjust reaction temperatures to minimize side products (e.g., –45°C for condensation steps) and use inert atmospheres (N₂/Ar) for moisture-sensitive reagents .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm structural integrity, particularly the tetrahydropyrazole and furan moieties .
  • X-ray Diffraction (XRD) : For crystalline derivatives, single-crystal XRD resolves stereochemical ambiguities and validates hydrogen-bonding networks, as seen in related pyrazolo[1,5-a]pyridine crystalline forms .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) paired with mass spectrometry ensures purity (>95%) and verifies molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyridine derivatives (e.g., anticancer vs. herbicide applications)?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chloro, trifluoromethyl groups) and evaluate potency against targets like PARG (poly-ADP-ribose glycohydrolase) or plant acetolactate synthase . For example, trifluoromethyl groups enhance herbicidal activity by increasing lipophilicity and membrane permeability .
  • Target Profiling : Use kinase/off-target panels to identify selectivity. Pyraclonil (a structural analog) acts as a herbicide but shares motifs with PARG inhibitors, suggesting divergent mechanisms contingent on substitution patterns .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) can predict binding affinities to reconcile disparate activity data .

Q. What methodologies are effective for improving the bioavailability of this compound in preclinical studies?

  • Salt Formation : Co-crystallize with pharmaceutically acceptable counterions (e.g., HCl, tosylate) to enhance solubility, as demonstrated for TAK-075, a related pyrazolo[1,5-a]pyrimidine derivative .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the furan carboxamide, which are cleaved in vivo to release the active drug .
  • Nanoparticle Encapsulation : Use PEGylated liposomes to improve plasma stability and reduce hepatic clearance .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Mechanistic Profiling : Conduct time-resolved assays (e.g., Caspase-3 activation for apoptosis) to distinguish cytostatic vs. cytotoxic effects .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) to identify species-specific metabolism, which may explain variable IC₅₀ values .
  • Gene Expression Analysis : RNA-seq or qPCR can correlate cytotoxicity with target gene expression (e.g., PARG overexpression in resistant cell lines) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Four-Parameter Logistic Model : Fit sigmoidal curves (log[inhibitor] vs. normalized response) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for robust error estimation .
  • Synergy Analysis : Apply the Chou-Talalay method (Combination Index) when testing with adjuvant therapies (e.g., PARP inhibitors) .

Q. How can researchers validate the compound’s mechanism of action in vitro?

  • Biochemical Assays : Directly measure enzymatic inhibition (e.g., PARG activity via ADP-ribose detection) using fluorogenic substrates .
  • CRISPR Knockout Models : Generate PARG-knockout cell lines to confirm target specificity. Rescue experiments (wild-type PARG transfection) further validate on-target effects .
  • Thermal Shift Assays : Monitor protein thermal stability in the presence of the compound to confirm binding (e.g., ΔTₘ ≥ 2°C indicates strong interaction) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.